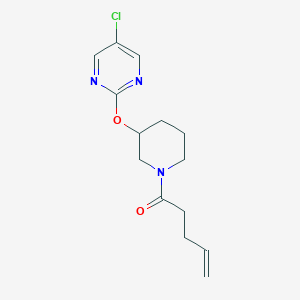

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a pentenone chain, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the chloropyrimidine moiety. The key steps include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Synthesis of Chloropyrimidine: The chloropyrimidine moiety is prepared by chlorination of pyrimidine derivatives.

Coupling Reaction: The chloropyrimidine is then coupled with the piperidine ring using appropriate coupling agents and conditions.

Addition of the Pentenone Chain: The final step involves the addition of the pentenone chain to the piperidine ring, typically through a nucleophilic substitution reaction.

Análisis De Reacciones Químicas

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyrimidine moiety can be replaced by other nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the pentenone chain allows for addition reactions with various reagents, including hydrogenation to form saturated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has been investigated for its therapeutic properties, particularly:

- Anti-inflammatory effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer properties : The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in several studies. For instance, it may act as an inhibitor of certain kinases or enzymes involved in tumor growth .

Biochemical Probes

The compound serves as a valuable probe in biochemical assays to study:

- Enzyme interactions : Its unique structure allows it to bind selectively to enzyme active sites, facilitating the investigation of enzyme kinetics and mechanisms .

- Receptor binding studies : The chloropyrimidine moiety is known to interact with nucleotide-binding sites, providing insights into receptor-ligand dynamics .

Agrochemicals

In agricultural research, this compound has been explored as a potential building block for developing new agrochemicals. Its structure suggests that it could be modified to create herbicides or fungicides with specific modes of action against pests while minimizing environmental impact .

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of this compound in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on proteins, modulating their activity. The piperidine ring and pentenone chain contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

1-(4-(5-Chloropyrimidin-2-yl)piperidin-1-yl)butan-1-one: This compound has a butanone chain instead of a pentenone chain, affecting its reactivity and applications.

1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)propan-2-one:

1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)hexan-2-one: The hexanone chain provides increased flexibility and different interaction profiles with biological targets.

Actividad Biológica

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound notable for its complex structure and potential biological activities. This compound features a chloropyrimidine moiety , a piperidine ring , and a pentenone backbone , which contribute to its pharmacological properties. Research indicates that it may exhibit various biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O, with a molecular weight of approximately 265.74 g/mol. The compound's structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the chloropyrimidine component may influence nucleotide-binding sites, while the piperidine ring enhances binding affinity. These interactions can modulate biochemical pathways, leading to observed therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. For instance, a study reported that compounds derived from similar structures showed promising results in inhibiting cancer cell growth through mechanisms not solely reliant on traditional pathways like dihydrofolate reductase inhibition .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation. The modulation of these pathways could lead to reduced symptoms in diseases such as arthritis and other inflammatory disorders.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. This suggests that the compound could be developed into therapeutic agents targeting infections resistant to conventional antibiotics.

Table: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the optimization of GPR119 agonists related to compounds similar to this compound. These agonists stimulate insulin release in a glucose-dependent manner, indicating potential implications for diabetes treatment . Additionally, research into the synthesis and biological evaluation of structurally related compounds has provided insights into their pharmacological profiles and mechanisms of action.

Propiedades

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCWXAWOVJZXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.